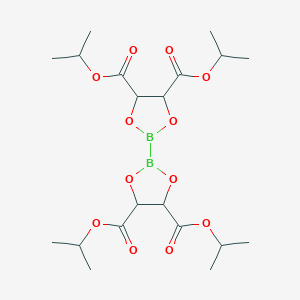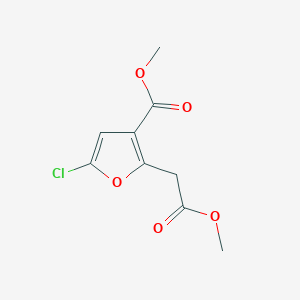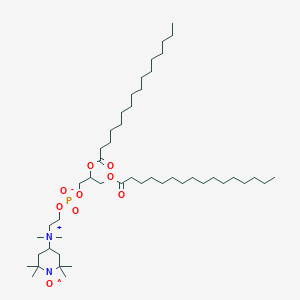![molecular formula C13H10INO2 B12089375 Benzoic acid, 2-[(2-iodophenyl)amino]- CAS No. 10166-40-2](/img/structure/B12089375.png)
Benzoic acid, 2-[(2-iodophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(2-iodophenyl)amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-iodophenyl)amino]- can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with benzoic acid under specific conditions. The reaction typically requires the presence of a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoic acid, 2-[(2-iodophenyl)amino]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(2-iodophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Benzoic acid, 2-[(2-iodophenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(2-iodophenyl)amino]- involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, influencing the compound’s ability to interact with biological molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-aminobenzoic acid: Similar in structure but lacks the iodine atom.
Benzoic acid, 2-iodobenzoic acid: Contains the iodine atom but does not have the amino group.
Uniqueness
Benzoic acid, 2-[(2-iodophenyl)amino]- is unique due to the presence of both the iodine atom and the amino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
10166-40-2 |
|---|---|
Formule moléculaire |
C13H10INO2 |
Poids moléculaire |
339.13 g/mol |
Nom IUPAC |
2-(2-iodoanilino)benzoic acid |
InChI |
InChI=1S/C13H10INO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) |
Clé InChI |
KWWDONSFOGGYSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)





![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)

